6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

Description

Structural Characterization and Nomenclature

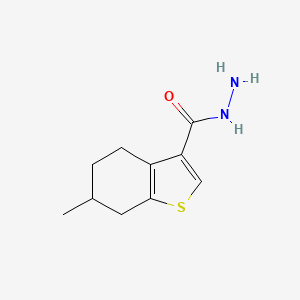

This compound exhibits a complex molecular architecture that integrates multiple structural elements within a single framework. The compound possesses a molecular formula of C₁₀H₁₄N₂OS with a molecular weight of 210.3 grams per mole, indicating a relatively compact yet functionally diverse structure. The systematic nomenclature reflects the presence of a tetrahydrobenzothiophene core, which represents a saturated derivative of the aromatic benzothiophene system where the benzene ring has been reduced to a cyclohexane ring while maintaining the thiophene heterocycle. The methyl group positioned at the 6-carbon creates an asymmetric center, introducing stereochemical considerations that may influence the compound's biological and chemical properties.

The Simplified Molecular Input Line Entry System notation for this compound is expressed as c1(c2c(sc1)CC(CC2)C)C(=O)NN, which clearly delineates the connectivity pattern and functional group arrangement. This representation illustrates the thiophene ring fused to the saturated six-membered ring, with the carbohydrazide substituent attached to the aromatic portion of the molecule. The International Chemical Identifier code InChI=1S/C10H14N2OS/c1-6-2-3-7-8(10(13)12-11)5-14-9(7)4-6/h5-6H,2-4,11H2,1H3,(H,12,13) provides additional structural verification and enables precise identification across chemical databases. The presence of the hydrazide functional group introduces significant nucleophilic character to the molecule, while the benzothiophene core contributes aromatic stability and potential π-π stacking interactions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂OS | |

| Molecular Weight | 210.3 g/mol | |

| Chemical Abstracts Service Number | 438211-60-0 | |

| International Chemical Identifier Key | NDSFGXQXVKIDJL-UHFFFAOYSA-N |

The structural characterization of this compound reveals a molecule capable of participating in diverse chemical reactions due to its multiple reactive sites. The carbohydrazide functionality can undergo condensation reactions with aldehydes and ketones to form hydrazone derivatives, while the benzothiophene core can participate in electrophilic substitution reactions typical of aromatic systems. The tetrahydro configuration of the fused ring system provides conformational flexibility that may be crucial for biological activity, allowing the molecule to adopt various three-dimensional orientations when interacting with biological targets. This structural versatility positions the compound as an attractive scaffold for medicinal chemistry applications and materials science research.

Historical Context in Heterocyclic Chemistry

The development of this compound is rooted in the broader historical evolution of heterocyclic chemistry, particularly the discovery and systematic study of thiophene-containing compounds. The foundational work in this field traces back to Viktor Meyer's discovery of thiophene in 1882, when he identified this heterocyclic compound as a contaminant in benzene that was responsible for the formation of blue indophenin dyes when treated with isatin and sulfuric acid. Meyer's pioneering research established thiophene as a fundamental building block in heterocyclic chemistry, leading to extensive investigations into its derivatives and fused ring systems. The recognition that thiophene could undergo various chemical transformations while maintaining aromatic character opened new avenues for synthetic organic chemistry and pharmaceutical development.

The evolution from simple thiophene to complex benzothiophene derivatives represents a significant advancement in heterocyclic synthesis methodology. Benzothiophene systems, formed by the fusion of thiophene with benzene rings, were recognized early in the twentieth century as important structural motifs in natural products and synthetic pharmaceuticals. The development of efficient synthetic routes to benzothiophene derivatives became a priority for organic chemists, leading to the establishment of various synthetic methodologies including cyclization reactions, aryne chemistry, and metal-catalyzed processes. Recent advances in benzothiophene synthesis have demonstrated the versatility of these heterocyclic systems, with researchers developing one-step synthesis methods using aryne reactions with alkynyl sulfides to produce diverse substituted benzothiophene derivatives.

The incorporation of hydrazide functionality into benzothiophene scaffolds represents a more recent development in heterocyclic chemistry, driven by the recognition of hydrazide-hydrazone compounds as privileged structures in medicinal chemistry. Research conducted over the past several decades has demonstrated that hydrazide-hydrazone derivatives possess significant biological activities, including antimicrobial, antitubercular, and antifungal properties. The systematic study of these compounds has revealed that the combination of aromatic heterocyclic cores with hydrazide functional groups often results in enhanced biological activity compared to the individual components. This understanding has motivated the synthesis and evaluation of numerous benzothiophene-hydrazide derivatives, including this compound, as potential pharmaceutical agents.

The historical development of synthetic methodologies for constructing complex heterocyclic systems has been instrumental in enabling the preparation of sophisticated molecules like this compound. The evolution of heterocyclic chemistry from simple ring systems to complex polyfunctional molecules reflects the increasing sophistication of synthetic organic chemistry and the growing understanding of structure-activity relationships in bioactive compounds. Modern approaches to benzothiophene synthesis have incorporated principles of green chemistry and atom economy, leading to more efficient and environmentally friendly synthetic routes. These methodological advances have made it possible to access diverse benzothiophene derivatives with specific substitution patterns and functional group combinations, facilitating the exploration of their potential applications in various fields.

Significance in Medicinal and Materials Chemistry

This compound occupies a significant position in medicinal chemistry due to its structural relationship to known bioactive compounds and its potential for further chemical modification. The benzothiophene core structure is prevalent in numerous pharmaceutical agents, including raloxifene, zileuton, and sertaconazole, which demonstrate the therapeutic potential of this heterocyclic system. The incorporation of the hydrazide functional group into the benzothiophene framework creates opportunities for enhanced biological activity, as hydrazide-hydrazone derivatives have demonstrated significant antimicrobial, antitubercular, and antifungal properties across multiple research studies. The combination of these structural elements in a single molecule represents a rational approach to drug design that leverages the known biological activities of both components.

Research investigations into hydrazide-hydrazone compounds have revealed their potential as antimicrobial agents with activity against both gram-positive and gram-negative bacterial strains. Studies have shown that benzimidazole derivatives bearing hydrazone moieties exhibit significant antimicrobial activity, with some compounds demonstrating bactericidal effects against Salmonella typhimurium with minimum inhibitory concentration values comparable to or better than chloramphenicol. The structural similarity between benzimidazole and benzothiophene systems suggests that this compound may possess analogous biological activities. Additionally, hydrazide-hydrazone derivatives have shown promising antitubercular activity, with several compounds exhibiting high activity against Mycobacterium tuberculosis with minimum inhibitory concentration values in the low micromolar range.

The materials chemistry applications of benzothiophene derivatives extend beyond pharmaceutical uses to include applications in organic electronics and photonic materials. Benzothiophene-based compounds have been investigated as components in organic photovoltaic devices, organic light-emitting diodes, and organic field-effect transistors due to their favorable electronic properties and thermal stability. The specific structural features of this compound, including its extended π-conjugation and potential for intermolecular hydrogen bonding through the hydrazide group, may contribute to interesting materials properties. Recent research has demonstrated the utility of benzothiophene-based semi-bis-chalcone compounds as photoluminescent chemosensors for real-time hydrazine detection, highlighting the potential of related structures for sensing applications.

The significance of this compound in contemporary chemical research is further enhanced by its potential as a synthetic intermediate for the preparation of more complex molecular architectures. The hydrazide functional group can undergo condensation reactions with various carbonyl compounds to generate hydrazone derivatives with modified properties and potentially enhanced biological activities. The benzothiophene core can be functionalized through electrophilic substitution reactions, enabling the introduction of additional substituents that may modulate the compound's properties. This synthetic versatility makes the compound valuable not only as a potential bioactive agent but also as a building block for the construction of libraries of related compounds for structure-activity relationship studies. The ongoing research interest in benzothiophene derivatives and hydrazide-containing compounds ensures continued investigation into the properties and applications of this structurally interesting molecule.

Properties

IUPAC Name |

6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-6-2-3-7-8(10(13)12-11)5-14-9(7)4-6/h5-6H,2-4,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSFGXQXVKIDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC=C2C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392828 | |

| Record name | 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438211-60-0 | |

| Record name | 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

The synthesis often begins with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid or its ester derivatives. These can be prepared by:

- Partial hydrogenation of 6-methyl-1-benzothiophene-3-carboxylic acid to saturate the 4,5,6,7 positions.

- Alternatively, ring closure reactions involving thiophene derivatives and appropriate alkylation to introduce the methyl group at position 6.

Conversion to Carbohydrazide

The critical step is the transformation of the carboxylic acid or ester into the carbohydrazide. This is commonly achieved by:

- Reacting the ester or acid chloride derivative with hydrazine hydrate under reflux conditions.

- The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, displacing the ester or chloride group and forming the hydrazide.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Ester to Hydrazide | Hydrazine hydrate, reflux in ethanol or methanol | Reaction time: 4-12 hours; temperature ~70-90°C |

| Acid chloride to Hydrazide | Hydrazine hydrate, low temperature (0-5°C) followed by warming | Acid chloride prepared from acid using SOCl₂ or oxalyl chloride |

Purification

- The crude hydrazide is typically purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.

- Chromatographic techniques may be employed if higher purity is required.

$$

\text{6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (or ester)} \xrightarrow[\text{reflux}]{\text{Hydrazine hydrate}} \text{6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide}

$$

- Some studies have reported the use of coupling agents such as HATU or carbonyldiimidazole (CDI) to facilitate amide bond formation in related benzothiophene derivatives, which could be adapted for hydrazide synthesis if starting from amide intermediates.

- The hydrazide group allows further functionalization, such as hydrazone formation, which is useful in drug design and biological activity modulation.

- The presence of the methyl group at position 6 influences the reactivity and steric environment, which can affect yields and reaction times.

- Data Table: Summary of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting material | 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid or ester | Purity >95% preferred |

| Hydrazine source | Hydrazine hydrate | Commercially available, reagent grade |

| Solvent | Ethanol, methanol, or mixture | Solvent choice affects solubility and reaction rate |

| Temperature | 70-90°C (reflux) | Controlled heating for optimal conversion |

| Reaction time | 4-12 hours | Monitored by TLC or HPLC |

| Work-up | Recrystallization or chromatography | To obtain pure hydrazide |

| Yield | Typically 60-85% | Dependent on purity of starting materials and reaction conditions |

- Hydrazine hydrate is toxic and corrosive; reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

- The compound itself should be handled with care, observing standard organic synthesis safety protocols.

The preparation of this compound is primarily achieved through hydrazinolysis of the corresponding carboxylic acid or ester derivatives of 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The process involves standard organic synthesis techniques with careful control of reaction conditions to optimize yield and purity. The hydrazide functionality offers versatile chemical reactivity, making this compound a valuable intermediate in pharmaceutical and chemical research.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-bromo-N-(3,5-dichlorophenyl)acetamide. For instance, structural modifications in similar acetamide derivatives have shown promising cytotoxic effects against various cancer cell lines. In vitro studies using MTT assays demonstrated significant inhibition of cell viability in liver cancer cells (Hep-G2), suggesting that compounds with similar frameworks may possess potent anticancer properties .

Antimicrobial Activity

Research has also indicated that derivatives of 2-bromo-N-(3,5-dichlorophenyl)acetamide exhibit moderate to high antibacterial activities. A study evaluated various synthesized derivatives against bacterial strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. The results showed that certain derivatives had notable disk inhibition zones, indicating their potential as antimicrobial agents .

Agricultural Applications

Compounds like 2-bromo-N-(3,5-dichlorophenyl)acetamide are valuable in agriculture for their role as intermediates in the synthesis of pesticides and herbicides. The structural characteristics of this compound allow it to serve as a precursor for developing agrochemicals that target specific pests or diseases in crops.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of 2-bromo-N-(3,5-dichlorophenyl)acetamide can influence its biological activity. Research indicates that electron-withdrawing groups enhance the potency of related compounds against various pathogens. For example, the presence of halogen substituents has been correlated with increased antibacterial activity .

Case Studies

- Anticancer Activity : A study conducted on a series of acetamide derivatives found that those with similar structures to 2-bromo-N-(3,5-dichlorophenyl)acetamide exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases .

- Antimicrobial Efficacy : Another investigation into the antibacterial properties of synthesized derivatives revealed that compounds derived from 2-bromo-N-(3,5-dichlorophenyl)acetamide showed effectiveness against resistant bacterial strains. This highlights the potential for developing new antibiotics based on this compound's structure .

Mechanism of Action

The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The carbohydrazide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The benzothiophene core can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the tetrahydrobenzothiophene core or modifications to the carbohydrazide group. A comparative analysis is provided below:

Physicochemical Properties

- Solubility : The tert-butyl derivative’s higher molecular weight and steric bulk reduce aqueous solubility compared to the methyl analog .

- Hydrogen Bonding : Carbohydrazide derivatives form extensive intermolecular hydrogen bonds (N-H···O/S), influencing crystallization and stability . The carbonitrile group, in contrast, participates in weaker C-H···N interactions .

Crystallographic and Conformational Analysis

- The 6-methyl-3-carbonitrile derivative crystallizes in a monoclinic system (space group P2₁/c), with the tetrahydrobenzothiophene ring adopting a puckered conformation (Cremer-Pople parameters: θ = 52.3°, φ = 24.7°) .

- In contrast, carbohydrazide derivatives exhibit planar arrangements due to hydrogen-bonded dimers, as observed in ORTEP-3 visualizations .

Biological Activity

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a compound belonging to the benzothiophene family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C10H12N2S

- Molecular Weight : 192.281 g/mol

- Melting Point : 147 - 149°C

- Density : 1.22 g/cm³

Biological Activities

Benzothiophene derivatives, including this compound, have demonstrated a variety of biological activities:

-

Anticancer Activity

- Research indicates that benzothiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this class have shown high activity against c-Met kinase and several cancer cell lines such as A549 (lung cancer), HT-29 (colorectal cancer), and U87MG (glioblastoma) .

- A study evaluating the cytotoxicity of synthesized benzothiophene derivatives reported promising results with several compounds demonstrating effective inhibition of cancer cell proliferation .

-

Anti-inflammatory Effects

- Benzothiophene compounds have been noted for their anti-inflammatory properties. They inhibit enzymes like COX and LOX, which are crucial in inflammatory pathways. Specific derivatives have shown IC50 values indicating potent inhibition of these enzymes .

- In vivo studies have demonstrated that certain benzothiophene derivatives can significantly reduce levels of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) .

- Antimicrobial Activity

- Neuroprotective Effects

Case Study 1: Anticancer Activity Evaluation

A series of experiments were conducted to assess the anticancer activity of various benzothiophene derivatives, including this compound. The results indicated that certain derivatives exhibited high cytotoxicity against multiple cancer cell lines while showing minimal toxicity to normal cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5b | A549 | 15 | c-Met inhibition |

| 7d | HT-29 | 20 | Apoptosis induction |

| 11b | U87MG | 18 | Cell cycle arrest |

Case Study 2: Anti-inflammatory Activity

In a study investigating the anti-inflammatory effects of benzothiophene derivatives, it was found that specific compounds significantly suppressed the production of inflammatory mediators in vitro.

| Compound | IC50 (µM) COX Inhibition | IC50 (µM) LOX Inhibition |

|---|---|---|

| A | 29.2 | 6.0 |

| B | 25.0 | 7.5 |

Q & A

Q. What are the common synthetic routes for preparing 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide?

The compound is synthesized via cyclocondensation reactions. A typical method involves reacting 2-methylcyclohexanone with malononitrile and elemental sulfur in ethanol, catalyzed by diethylamine. After refluxing, the crude product is purified via column chromatography and crystallized from dichloromethane. This route yields a tetrahydrobenzothiophene core functionalized with a carbohydrazide group . Derivatives can be synthesized by varying substituents during cyclization or post-functionalization of the carbohydrazide moiety .

Q. How is the structural characterization of this compound performed in crystallographic studies?

X-ray diffraction (XRD) is the primary method. Single crystals are analyzed using software suites like SHELXL for refinement and ORTEP-3 for visualization. Key parameters include bond distances, angles, and disorder modeling (e.g., partial occupancy of atoms in the cyclohexene ring). Hydrogen bonding patterns and graph-set analysis (e.g., R₂²(12) motifs) are critical for understanding crystal packing .

Q. What methodologies are used to evaluate its biological activity, such as antimicrobial effects?

Antimicrobial activity is assessed using broth microdilution (MIC determination) and agar diffusion (zone of inhibition) assays. Studies compare efficacy against Gram-positive/negative bacteria and fungi, with structural analogs (e.g., halogen or nitro substituents) tested to establish structure-activity relationships .

Advanced Research Questions

Q. How does the carbohydrazide group influence reactivity in reduction or substitution reactions?

The C=N bond in the carbohydrazide group resists reduction under standard LiAlH₄ conditions, likely due to conjugation with the thiophene ring. Reactivity studies suggest nucleophilic substitution at the hydrazide nitrogen, enabling metal complex formation (e.g., chromium(III) complexes) .

Q. How are crystallographic disorder and conformational dynamics addressed in structural analysis?

Disorder in the cyclohexene ring (e.g., C6/C7 atoms) is modeled using partial occupancy refinement in SHELXL. Two conformers (major: 81%, minor: 19%) are resolved, with deviations from planarity quantified via root-mean-square (RMS) analysis. Thermal ellipsoid plots validate dynamic disorder .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice?

Intermolecular N–H⋯N interactions form centrosymmetric dimers (R₂²(12) motifs) and 20-membered macrocycles. Graph-set analysis, as defined by Etter’s formalism, identifies donor-acceptor patterns critical for lattice stability. These interactions are mapped using Mercury or CrystalExplorer .

Q. How are metal complexes of this compound synthesized and characterized?

Chromium(III) complexes are prepared by refluxing the ligand with CrCl₃·6H₂O in methanol. Characterization includes UV-Vis spectroscopy (d-d transitions), FTIR (shift in ν(N–H) and ν(C=O)), and magnetic susceptibility measurements. XRD confirms octahedral geometry around the metal center .

Q. How can contradictory data in antimicrobial studies be resolved?

Discrepancies in MIC values often arise from assay conditions (e.g., pH, inoculum size) or structural variations (e.g., electron-withdrawing groups). Meta-analyses using standardized protocols (CLSI guidelines) and multivariate regression (e.g., Hansch analysis) isolate key substituent effects .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.